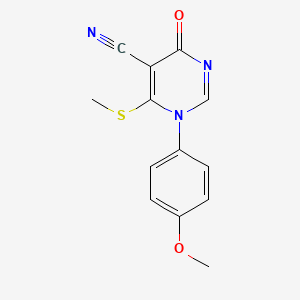
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile
説明
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrimidines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methylthio group, and a carbonitrile group attached to a dihydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
特性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)-6-methylsulfanyl-4-oxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C13H11N3O2S/c1-18-10-5-3-9(4-6-10)16-8-15-12(17)11(7-14)13(16)19-2/h3-6,8H,1-2H3 |
InChIキー |
WAIWPDMZJHFGMK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C=NC(=O)C(=C2SC)C#N |
製品の起源 |
United States |
準備方法
The synthesis of 1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methoxybenzaldehyde, thiourea, and malononitrile.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Formation of Intermediate: The cyclization leads to the formation of an intermediate compound, which is then subjected to further reactions to introduce the methylthio group.
Final Product:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylthio groups are replaced by other nucleophiles such as halides or amines.
Hydrolysis: Hydrolysis reactions can be performed under acidic or basic conditions to convert the carbonitrile group to a carboxylic acid or amide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore the compound’s potential as a pharmaceutical agent. It is being investigated for its ability to inhibit specific enzymes and receptors involved in various diseases.
Industry: The compound is used in the production of specialty chemicals and intermediates for the synthesis of agrochemicals, dyes, and pigments.
作用機序
The mechanism of action of 1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
1-(4-methoxyphenyl)-6-(methylsulfanyl)-4-oxopyrimidine-5-carbonitrile can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile: This compound lacks the methylthio group, which may result in different chemical and biological properties.
1-(4-Methoxyphenyl)-6-(methylthio)-4-oxo-1,4-dihydropyrimidine:
1-(4-Methoxyphenyl)-6-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


